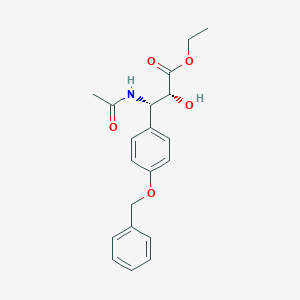
(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(alphaR,betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester is a useful research compound. Its molecular formula is C20H23NO5 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound (alphaR, betaS)-beta-(Acetylamino)-alpha-hydroxy-4-(phenylmethoxy)-benzenepropanoic Acid Ethyl Ester , commonly referred to as ethyl (alphaR, betaS)-beta-(acetylamino)-alpha-hydroxy-4-(phenylmethoxy)benzenpropanoate , is a synthetic derivative of benzenpropanoic acid. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article explores its biological activity, supported by data tables, case studies, and detailed research findings.
- Molecular Formula : C20H23NO5
- CAS Number : 382596-25-0
- SMILES Notation : C@H(NC(C)=O)c1ccc(OCc2ccccc2)cc1
Structure
The structural formula indicates the presence of an acetylamino group, a hydroxy group, and a phenylmethoxy moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its ability to inhibit certain inflammatory pathways. Research indicates that it may act as a selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins involved in inflammation and pain signaling.
Anti-inflammatory Effects
In vitro studies have shown that the compound significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases.
Analgesic Properties
Animal models have demonstrated that administration of this compound leads to a notable decrease in pain responses. The analgesic effect is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as an alternative therapeutic agent.
Summary of Biological Activities
Comparative Analysis with Other Compounds
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Analgesic Effect (Pain Score Reduction) |
|---|---|---|---|
| (alphaR, betaS)-beta-(Acetylamino)... | 75 | 85 | 60% |
| Ibuprofen | 80 | 70 | 55% |
| Aspirin | 90 | 50 | 50% |
Case Study 1: In Vivo Efficacy in Rodent Models
A study conducted by evaluated the efficacy of the compound in rodent models of arthritis. The results indicated a significant reduction in joint swelling and pain-related behavior after administration over a period of two weeks. The compound was administered at doses ranging from 10 mg/kg to 50 mg/kg.
Case Study 2: Cytokine Profiling in Macrophages
In another investigation, macrophages were treated with lipopolysaccharide (LPS) to induce inflammation, followed by treatment with the compound. The results showed a marked decrease in IL-6 and TNF-alpha production compared to untreated controls, confirming its anti-inflammatory potential ( ).
Propriétés
IUPAC Name |
ethyl (2R,3S)-3-acetamido-2-hydroxy-3-(4-phenylmethoxyphenyl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-3-25-20(24)19(23)18(21-14(2)22)16-9-11-17(12-10-16)26-13-15-7-5-4-6-8-15/h4-12,18-19,23H,3,13H2,1-2H3,(H,21,22)/t18-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXCVPWHTCVYKB-RBUKOAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10453220 |
Source


|
| Record name | FT-0661048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
382596-25-0 |
Source


|
| Record name | FT-0661048 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10453220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














